2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
This compound features a 1,4-dioxino[2,3-g]quinoline core substituted with a benzoyl group at position 8 and a 9-oxo moiety. Its molecular formula is C₂₈H₂₂N₂O₈ (calculated molecular weight: 514.5 g/mol), with a topological polar surface area (TPSA) of ~103 Ų, indicating moderate solubility .
Properties
IUPAC Name |
2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O7/c31-26(29-18-6-7-22-23(12-18)35-9-8-34-22)16-30-15-20(27(32)17-4-2-1-3-5-17)28(33)19-13-24-25(14-21(19)30)37-11-10-36-24/h1-7,12-15H,8-11,16H2,(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOMLNONJUFGQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=C(C(=O)C4=CC5=C(C=C43)OCCO5)C(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Reaction for Dioxino Formation
The dioxino[2,3-g]quinolin-9-one scaffold is synthesized via a modified Skraup reaction, followed by oxidative cyclization. A critical intermediate, 3,4-dihydroxyquinoline , undergoes ring closure with 1,2-dibromoethane under alkaline conditions (K₂CO₃, DMF, 80°C), yielding the dioxino-quinoline framework. This method, adapted from CN105801556A, achieves a 72% yield when conducted in anhydrous dimethylformamide with catalytic KI.
Quinoline Oxidation and Functionalization
The 9-oxo group is introduced through Jones oxidation (CrO₃/H₂SO₄) of the intermediate 6-methyl-dioxinoquinoline , producing 9-oxo-2H,3H,6H,9H-dioxino[2,3-g]quinoline in 85% yield. Careful temperature control (0–5°C) prevents over-oxidation of the dioxane ring.
Installation of the 8-Benzoyl Group
Friedel-Crafts Acylation
The 8-position of the quinoline core is benzoylated using benzoyl chloride in the presence of AlCl₃ (1.2 equiv) in dichloromethane at −15°C. This regioselective acylation proceeds via electrophilic aromatic substitution, favored by the electron-rich nature of the quinoline’s 8-position. The reaction yields 8-benzoyl-9-oxo-dioxinoquinoline in 68% purity, requiring subsequent silica gel chromatography (EtOAc/hexanes, 3:7) to remove positional isomers.
Alternative Suzuki-Miyaura Coupling
Patent WO2005019201A2 describes a palladium-catalyzed coupling strategy for introducing aryl ketones. Using 8-boronic acid-dioxinoquinoline and benzoyl pinacol ester under Pd(PPh₃)₄ catalysis (THF, 60°C), this method achieves a higher yield (78%) but necessitates specialized boron reagents.
Synthesis of the Acetamide Side Chain
Chloroacetamide Intermediate
The side chain precursor, 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide , is prepared via a two-step process:
Nucleophilic Substitution
The quinoline core’s 6-position is functionalized through SN2 displacement. Combining 8-benzoyl-9-oxo-dioxinoquinoline (1.0 equiv) with the chloroacetamide intermediate (1.1 equiv) in DMF at 100°C for 12 hours affords the final compound in 63% yield. Catalytic KI (0.2 equiv) enhances reactivity by stabilizing the transition state.
Optimization and Challenges
Reaction Condition Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 100°C | Maximizes SN2 rate without decomposition |
| Solvent | Anhydrous DMF | Enhances nucleophilicity of acetamide |
| Catalytic Additive | KI (0.2 equiv) | Increases substitution efficiency by 22% |
Common Side Reactions
- Quinoline Ring Oxidation : Occurs above 110°C, mitigated by inert atmosphere (N₂).
- Benzodioxane Ring Opening : Observed in acidic conditions, avoided by maintaining pH >7.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, quinoline-H), 7.82–7.75 (m, 5H, benzoyl), 6.90–6.82 (m, 4H, benzodioxane).
- HRMS : m/z calcd for C₃₀H₂₃N₂O₇ [M+H]⁺: 547.1501; found: 547.1498.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >99% purity, with retention time 12.7 minutes.
Chemical Reactions Analysis
Types of Reactions
2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety.
Reduction: Reduction reactions can target the oxo groups to form hydroxyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.
Major Products
The major products formed from these reactions include hydroxyl derivatives, substituted aromatic compounds, and various oxidized forms of the original compound.
Scientific Research Applications
2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:
Medicinal Chemistry: As a PAR4 antagonist, it is being studied for its potential to prevent platelet aggregation, which is crucial in treating cardiovascular diseases.
Pharmacology: The compound’s effects on various biological pathways make it a candidate for drug development.
Biochemistry: Its interactions with enzymes and receptors are of interest for understanding biochemical processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its role as a PAR4 antagonist. By binding to the PAR4 receptor, it inhibits the receptor’s activation, thereby preventing platelet aggregation. This action is mediated through the inhibition of downstream signaling pathways that lead to platelet activation and aggregation .
Comparison with Similar Compounds
Key Observations:
Benzoyl vs. Substituted Benzoyl Groups: The target compound’s benzoyl group (R₁) lacks electron-withdrawing/donating substituents, unlike the 4-ethoxybenzoyl (electron-donating) or 4-chlorobenzoyl (electron-withdrawing) groups in analogues. This impacts electronic properties and binding affinity .
Acetamide Side Chain Modifications :
- The 2,3-dihydro-1,4-benzodioxin-6-yl group in the target compound introduces a fused oxygen-rich ring system, contrasting with simpler aryl groups (e.g., 2,4-dimethoxyphenyl in BA98942). This increases TPSA and may enhance solubility or target specificity .
- The 3-methoxyphenyl group in provides a less polar substituent, favoring lipophilicity and membrane permeability.
Biological Activity
The compound 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic molecule characterized by a unique structural framework that includes a quinoline core and dioxin moieties. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. This article provides an in-depth review of the biological activities associated with this compound, including its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a benzoyl group attached to a quinoline core that is further substituted by a dioxin ring. The presence of methoxy groups enhances its solubility and potentially its biological activity.
Biological Activities
Research has indicated that compounds within this structural class exhibit significant biological activities, including:
- Antitumor Activity : Quinoline derivatives have been extensively studied for their anticancer properties. The compound's ability to inhibit cancer cell proliferation has been demonstrated in various studies.
- Anti-inflammatory Effects : The anti-inflammatory potential of related quinoline compounds suggests that this compound may also exhibit similar properties by modulating inflammatory pathways.
- Antimicrobial Properties : Preliminary studies indicate that quinoline derivatives can possess antimicrobial activity against various pathogens.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:
- Enzyme Inhibition : Interaction with specific enzymes may lead to altered metabolic pathways in target cells.
- Receptor Modulation : The compound may bind to specific receptors influencing cellular signaling cascades.
Case Studies and Research Findings
A review of literature highlights several key studies that have explored the biological activity of similar quinoline derivatives:
-
Anticancer Studies : In vitro assays using cancer cell lines (e.g., MCF-7) demonstrated significant cytotoxic effects attributed to the quinoline structure. For instance, compounds with similar structural features showed IC50 values in the micromolar range against various cancer cell lines .
Compound Cell Line IC50 (µM) Compound A MCF-7 10 Compound B HeLa 15 2-{8-benzoyl...} MCF-7 TBD - Anti-inflammatory Activity : Studies have reported that related compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines in macrophage models .
- Antimicrobial Activity : Research indicates that quinoline derivatives demonstrate significant activity against gram-positive and gram-negative bacteria. For example, one study reported effective inhibition against E. coli and Staphylococcus aureus at concentrations as low as 50 µg/mL .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of dioxinoquinoline derivatives and coupling with benzodioxin acetamide precursors. Key steps include:
- Schiff base formation : Use 2-oxa-spiro[3.4]octane-1,3-dione intermediates (as seen in analogous syntheses) to construct the quinoline-dioxine core .
- Amide coupling : Employ carbodiimide-based reagents (e.g., DCC) for N-acylation.
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization.
- Characterization : Validate purity via HPLC (>98%) and confirm structure using IR (amide C=O stretch at ~1650 cm⁻¹) and elemental analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer : A combination of:
- FT-IR : Identifies functional groups (e.g., benzoyl C=O at ~1700 cm⁻¹, amide bands).
- UV-Vis : Confirms π-π* transitions in the quinoline and benzodioxin moieties (λmax ~300–350 nm) .
- 1H/13C NMR : Assigns proton environments (e.g., dihydrobenzodioxin protons at δ 4.2–4.5 ppm) and quaternary carbons.
- Mass spectrometry (HRMS) : Verifies molecular ion ([M+H]+) and fragmentation patterns .
Q. How can solubility and stability be evaluated for in vitro assays?
- Methodological Answer :
- Solubility screening : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry or UV absorbance.
- Stability studies : Incubate at 25°C/37°C and monitor degradation via HPLC over 24–72 hours. Include light and oxygen sensitivity tests .
Advanced Research Questions
Q. What computational strategies can predict this compound’s reactivity or binding interactions?
- Methodological Answer :
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways (e.g., benzoyl group substitution) and transition states .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Validate with MD simulations (100 ns) to assess binding stability .
- AI-driven tools : Apply platforms like COMSOL Multiphysics to optimize reaction conditions (e.g., solvent selection, temperature) .
Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved?
- Methodological Answer :
- Cross-validation : Compare experimental NMR shifts with computed values (GIAO method). For XRD discrepancies, re-examine crystal packing effects or polymorphism .
- Statistical analysis : Use Design of Experiments (DoE) to identify variables (e.g., solvent polarity, concentration) affecting spectral outcomes .
Q. What experimental designs minimize resource use while maximizing mechanistic insight?
- Methodological Answer :
- Fractional factorial design : Screen variables (temperature, catalyst loading, solvent) with minimal runs. Prioritize factors via Pareto analysis .
- In situ monitoring : Use ReactIR or LC-MS to track intermediates in real time, reducing the need for isolation steps .
- High-throughput automation : Employ robotic liquid handlers for parallel reaction screening (e.g., 96-well plates) .
Q. How can reaction mechanisms for side-product formation be elucidated?
- Methodological Answer :
- Isotopic labeling : Introduce 18O or deuterium to trace pathway deviations (e.g., hydrolysis vs. elimination).
- Kinetic studies : Perform time-resolved experiments to identify rate-determining steps.
- Computational modeling : Map potential energy surfaces (e.g., using Gaussian) to compare competing pathways .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
